Peniciside
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Overview
Description
Peniciside is a newly discovered fernene triterpenoid glycoside isolated from the ethyl acetate extract of the solid-state fermented rice culture of the fungus Penicillium species 169 . It is the first example of a fernene triterpenoid glycoside with two hydroxyl groups at positions 19 and 20 . This compound has garnered interest due to its unique structure and potential biological activities.
Scientific Research Applications
Peniciside has shown potential in various scientific research applications:
Chemistry: Its unique structure makes it a subject of interest for structural and synthetic studies.
Biology: this compound has been studied for its potential antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Peniciside is primarily isolated from natural sources rather than synthesized chemically. The compound is extracted from the solid-state fermented rice culture of the fungus Penicillium species 169 using ethyl acetate . The structure of this compound is elucidated through spectroscopic analysis and X-ray crystallographic analysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The extraction process from the fungus Penicillium species 169 remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Peniciside, like other triterpenoid glycosides, can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the functional groups involved.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Mechanism of Action
The exact mechanism of action of Peniciside is not fully understood. as a triterpenoid glycoside, it is likely to interact with cellular membranes and proteins, potentially disrupting microbial cell walls or inhibiting specific enzymes . Further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Enfumafungin: Another triterpenoid glycoside with antifungal properties.
Kolokosides: Triterpenoid glycosides isolated from Xylaria species.
Lobarialides: Antifungal triterpenoids from the lichen Lobaria kurokawae.
Uniqueness of Peniciside: this compound is unique due to its specific structural features, including the two hydroxyl groups at positions 19 and 20
Properties
IUPAC Name |
[1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O10/c1-18(2)25-27(42)29(44)31-35(25,6)14-15-37(8)21-10-11-24-34(4,5)32(48-33-30(45)28(43)26(41)23(17-39)47-33)22(46-19(3)40)16-36(24,7)20(21)12-13-38(31,37)9/h12,18,21-33,39,41-45H,10-11,13-17H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFDZLRWLNUFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(C2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)C)C)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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